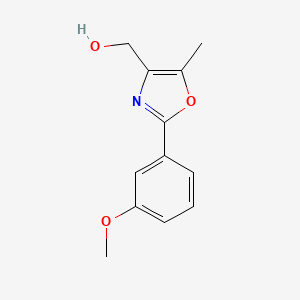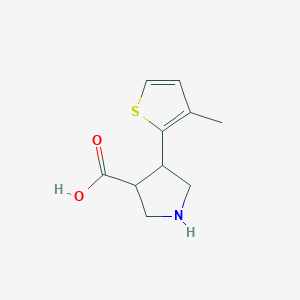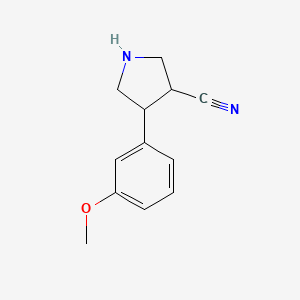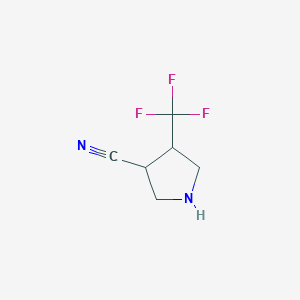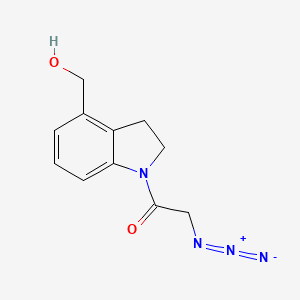
2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one (2-Azido-HMIE) is a versatile compound with various applications in the field of science and technology. It is a compound that has been used in research for a variety of purposes, such as in the synthesis of novel compounds, as a reagent in chemical reactions, and as an inhibitor in biochemical and physiological processes.
Applications De Recherche Scientifique
Antiviral Research
Indole derivatives, such as 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one, have shown promise in antiviral research. They have been used to develop compounds with inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The azido group in these compounds can be utilized to create click chemistry reactions, leading to novel antiviral agents.
Anti-inflammatory Applications
The indole nucleus, present in our compound of interest, is a common feature in many anti-inflammatory drugs. Research has indicated that modifying the indole structure can lead to the development of new anti-inflammatory agents, which can be used to treat chronic inflammatory diseases .
Oncology and Anticancer Studies
Indole derivatives are also explored for their anticancer properties. The structural complexity of 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one allows for the synthesis of diverse scaffolds, which can be screened for activity against various cancer cell lines. This compound could serve as a precursor for the synthesis of potential chemotherapeutic agents .
Pharmacological Activity in Neurodegenerative Diseases
The indole moiety is a key pharmacophore in the design of drugs targeting neurodegenerative diseases. Its incorporation into new compounds can lead to the discovery of drugs that may affect pathways involved in diseases like Alzheimer’s and Parkinson’s .
Agricultural Chemistry
In agriculture, indole derivatives are used to synthesize plant growth regulators and pesticides. The hydroxymethyl group in 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one could be exploited to create new molecules that mimic natural plant hormones or develop new classes of herbicides and insecticides .
Environmental Science Applications
Indole-based compounds are studied for their role in environmental remediation. They can be used to develop sensors for environmental pollutants or to create biodegradable materials that help in reducing pollution .
Propriétés
IUPAC Name |
2-azido-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-14-13-6-11(17)15-5-4-9-8(7-16)2-1-3-10(9)15/h1-3,16H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFPXWRIYKVLCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)CO)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478439.png)
![5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1478440.png)

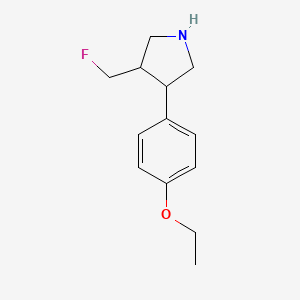
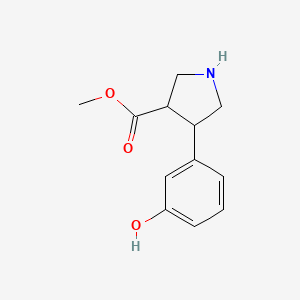
![4-Ethoxy-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478448.png)
